molecular formula C22H38O10S B3325105 Propargyl-PEG3-Sulfone-PEG3-Propargyl CAS No. 2055024-44-5

Propargyl-PEG3-Sulfone-PEG3-Propargyl

Cat. No.: B3325105
CAS No.: 2055024-44-5
M. Wt: 494.6 g/mol
InChI Key: LSQRANPNXXSAEH-UHFFFAOYSA-N
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Scientific Research Applications

Propargyl-PEG3-Sulfone-PEG3-Propargyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules for studying biological processes.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

Target of Action

Propargyl-PEG3-Sulfone-PEG3-Propargyl is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This click chemistry reaction allows the compound to form stable triazole linkages .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals for their degradation by the proteasome, a large protein complex responsible for protein degradation .

Pharmacokinetics

The presence of the peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially altering cell function or viability.

Action Environment

The action of this compound, like other PROTACs, occurs intracellularly . The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG3-Sulfone-PEG3-Propargyl is synthesized through a series of chemical reactions involving the attachment of propargyl groups to a PEG backbone. The synthesis typically involves the following steps:

    Activation of PEG: The PEG backbone is activated using a sulfone group.

    Attachment of Propargyl Groups: Propargyl groups are attached to the activated PEG backbone through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3-Sulfone-PEG3-Propargyl primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

    Azide Compounds: React with propargyl groups to form triazoles.

    Solvents: Aqueous or organic solvents are used depending on the reaction requirements.

Major Products

The major products formed from these reactions are triazole-linked compounds, which are stable and have various applications in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG3-Sulfone-PEG3-Propargyl is unique due to its dual propargyl groups and sulfone functionality, which provide versatility in chemical reactions and enhance solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O10S/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33(23,24)22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQRANPNXXSAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143939
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-44-5
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG3-Sulfone-PEG3-Propargyl
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG3-Sulfone-PEG3-Propargyl
Reactant of Route 3
Propargyl-PEG3-Sulfone-PEG3-Propargyl
Reactant of Route 4
Propargyl-PEG3-Sulfone-PEG3-Propargyl
Reactant of Route 5
Propargyl-PEG3-Sulfone-PEG3-Propargyl
Reactant of Route 6
Propargyl-PEG3-Sulfone-PEG3-Propargyl

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